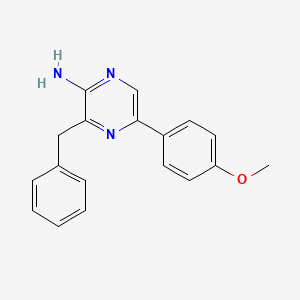

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Descripción

Overview of Pyrazine Derivatives in Chemical Research

Pyrazine derivatives constitute a fundamental class of heterocyclic compounds that have demonstrated exceptional versatility in modern chemical research and pharmaceutical applications. These six-membered aromatic structures, characterized by the presence of two nitrogen atoms in a 1,4-orientation within the carbon skeleton, exhibit unique electronic properties that distinguish them from other heterocyclic systems. The pyrazine ring system possesses a resonance energy of 24.3 kilocalories per mole and maintains a dipole moment of zero due to its inherent molecular symmetry. These electronic characteristics contribute to the distinctive reactivity patterns observed in pyrazine-based compounds.

The significance of pyrazine derivatives extends across multiple domains of chemical research, encompassing pharmaceutical development, materials science, and biochemical investigations. Research demonstrates that pyrazine-modified natural product derivatives exhibit extensive biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. The electron density distribution within the pyrazine ring shows increased electron density at nitrogen atoms while carbon atoms experience decreased electron density, creating unique binding opportunities with biological targets. This electronic configuration enhances the target binding ability of pyrazine compounds compared to hydrocarbon analogs.

Contemporary pharmaceutical research has identified numerous marketed drugs containing pyrazine structures, demonstrating their clinical relevance. These include compounds such as pyrazinamide for tuberculosis treatment, favipiravir for antiviral applications, and bortezomib as a proteasome inhibitor. The diversity of biological activities associated with pyrazine derivatives reflects their fundamental importance in medicinal chemistry and drug discovery programs. Furthermore, the presence of nitrogen heteroatoms enables hydrogen bonding and electron acceptance, properties that significantly enhance molecular interactions with biological systems.

The synthetic accessibility of pyrazine derivatives has improved substantially through advances in metal-catalyzed cross-coupling reactions and heterocyclic chemistry methodologies. These developments have enabled rapid access to functionalized pyrazine compounds, facilitating structure-activity relationship studies and the exploration of novel pharmaceutical applications. The continuing evolution of synthetic strategies for pyrazine modification ensures their continued prominence in chemical research and drug development initiatives.

Historical Context of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Development

The development of this compound, also recognized by its alternative designation as coelenteramine methyl ether, emerged from intensive research into marine bioluminescence systems and the synthetic chemistry of coelenterazine analogs. This compound represents a significant advancement in the understanding of bioluminescent substrates and their synthetic modification for research applications. The historical foundation for this work traces back to the discovery and characterization of coelenterazine, a naturally occurring luciferin found in numerous marine organisms across eight phyla.

The initial isolation and characterization of coelenterazine was accomplished simultaneously by two independent research groups studying luminescent marine organisms, specifically the sea pansy Renilla reniformis and the cnidarian Aequorea victoria. These pioneering investigations revealed that identical compounds functioned as bioluminescent substrates in both organisms, establishing the fundamental importance of the imidazopyrazinone core structure in marine bioluminescence. The subsequent identification of coelenteramine as a key metabolite and synthetic precursor provided the foundation for developing modified analogs, including the methyl ether derivative that constitutes the focus of this analysis.

Synthetic methodologies for producing this compound evolved through systematic investigations into coelenterazine analog preparation. Early synthetic approaches relied on acid-mediated condensation reactions between keto-aldehyde segments and aminopyrazine precursors, achieving yields of approximately 40-45 percent. However, these methodologies presented significant limitations in terms of efficiency and scalability. Subsequent developments introduced palladium-catalyzed cross-coupling reactions with 5-iodo-3-bromo-2-aminopyrazine, enabling regioselective and chemoselective modifications that substantially improved synthetic accessibility.

The evolution of synthetic strategies for this compound reflects broader advances in heterocyclic chemistry and organometallic catalysis. Modern synthetic routes employ advanced condensation methodologies using aminopyrazine intermediates with various keto-acetal segments, resulting in significantly enhanced yields compared to earlier approaches. These improvements have facilitated the preparation of diverse coelenterazine analogs for biological and chemical investigations, establishing this compound as an important synthetic intermediate.

Current research efforts continue to refine synthetic methodologies for this compound, with particular emphasis on developing efficient routes for large-scale preparation. The availability of improved synthetic methods has enabled extensive structure-activity relationship studies and the exploration of novel applications in bioluminescence research and chemical biology.

Importance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its unique structural features and synthetic accessibility through modern organometallic methodologies. This compound exemplifies the sophisticated molecular architectures achievable through strategic heterocyclic modification, incorporating multiple functional groups within a single molecular framework. The presence of amino, benzyl, and methoxyphenyl substituents on the pyrazine core demonstrates the versatility of heterocyclic chemistry in creating structurally complex molecules with defined properties.

Heterocyclic compounds, characterized by the presence of heteroatoms such as nitrogen, oxygen, or sulfur within cyclic structures, constitute essential building blocks in organic chemistry and pharmaceutical development. Statistical analyses indicate that more than 85 percent of all biologically active chemical entities contain heterocyclic components, reflecting their central role in modern drug design. The unique electronic properties conferred by heteroatoms, including enhanced hydrogen bonding capacity and electron acceptance, contribute significantly to the optimization of absorption, distribution, metabolism, elimination, and toxicity properties in pharmaceutical compounds.

The aromatic character of the pyrazine ring system in this compound contributes to its stability and distinctive reactivity patterns. Aromatic heterocycles possess planar, cyclic, and conjugated structures with delocalized pi electron systems that enhance molecular stability and enable unique chemical transformations. This aromatic stabilization facilitates synthetic manipulations while maintaining structural integrity, making pyrazine derivatives valuable synthetic intermediates and final products.

The synthetic importance of this compound extends to its role as a precursor for coelenterazine analogs, which have found applications in bioluminescence research, molecular imaging, and biochemical assays. The ability to modify the pyrazine core systematically enables structure-activity relationship studies that inform the design of improved bioluminescent substrates. These investigations have revealed specific structural requirements for optimal luciferase interactions and bioluminescent efficiency.

Modern synthetic methodologies for heterocyclic chemistry, including metal-catalyzed cross-coupling reactions and selective functionalization strategies, have enabled precise control over molecular architecture in compounds such as this compound. These advances reflect the continuing evolution of heterocyclic chemistry as a fundamental tool for molecular design and pharmaceutical development.

Research Objectives and Rationale

The research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's significance in synthetic chemistry, bioluminescence research, and pharmaceutical development. Primary research goals include the optimization of synthetic methodologies for efficient preparation, the systematic evaluation of structure-activity relationships in bioluminescent systems, and the exploration of novel applications in chemical biology and molecular imaging.

Synthetic methodology development represents a fundamental research objective, given the importance of this compound as a synthetic intermediate for coelenterazine analogs. Current investigations focus on improving reaction yields, reducing synthetic complexity, and developing scalable preparation methods suitable for research and potential commercial applications. These efforts include the exploration of alternative synthetic routes, optimization of reaction conditions, and development of purification protocols that ensure consistent product quality.

Structure-activity relationship studies constitute another critical research area, particularly regarding the compound's role in bioluminescent systems. Investigations have examined how specific structural modifications affect luciferase binding affinity, bioluminescent intensity, and spectral properties. These studies provide fundamental insights into the molecular requirements for optimal bioluminescent activity and inform the design of improved substrates for research applications.

The exploration of pharmaceutical potential represents an emerging research direction, building upon the established biological activities of related pyrazine derivatives. Research has demonstrated that pyrazine-containing compounds exhibit diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. Systematic evaluation of this compound and its derivatives may reveal novel therapeutic opportunities.

Molecular imaging applications constitute an expanding research focus, particularly given the compound's relationship to coelenterazine and its use in bioluminescent imaging systems. These investigations explore the development of improved imaging probes with enhanced sensitivity, tissue penetration, and temporal stability. Such developments could significantly advance non-invasive imaging technologies for biological research and medical applications.

The rationale for continued research stems from the compound's unique position at the intersection of synthetic chemistry, biochemistry, and pharmaceutical science. Its structural complexity and functional versatility provide numerous opportunities for innovative applications, while its established synthetic accessibility ensures practical feasibility for research initiatives. Furthermore, the growing importance of bioluminescent technologies in biological research and medical diagnostics creates continued demand for improved substrates and analogs.

Propiedades

IUPAC Name |

3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-22-15-9-7-14(8-10-15)17-12-20-18(19)16(21-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSBWROAZZLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461733 | |

| Record name | 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40040-81-1 | |

| Record name | 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation and Reduction Approach via N-Oxide Intermediate

A well-documented method for related compounds such as 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine (a close analog differing only in the phenyl substituent) involves:

- Starting from p-hydroxyphenylglyoxal aldoxime, condensation with α-aminophenylpropiononitrile in the presence of titanium tetrachloride (TiCl4) in pyridine at low temperatures (-5 to 20 °C) to form an N-oxide intermediate.

- Subsequent reduction of this N-oxide with zinc powder in acetic acid and dichloromethane to yield the desired 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine with a high overall yield (~89% for this step).

This approach is adaptable for the methoxy-substituted phenyl group by replacing the p-hydroxyphenylglyoxal aldoxime with the corresponding p-methoxyphenylglyoxal aldoxime, enabling the synthesis of 2-amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Palladium-Catalyzed Cross-Coupling (Suzuki-Type) Method

Another effective method involves:

- Preparation of 3-benzyl-5-bromo-2-aminopyrazine as a key intermediate.

- Palladium-catalyzed Suzuki coupling of this intermediate with 4-methoxyphenylboronic acid in the presence of palladium catalysts such as bis(benzonitrile)palladium(II) dichloride and ligands like 1,4-di(diphenylphosphino)-butane.

- The reaction is conducted in mixed solvents (ethanol, water, toluene) under heating (approximately 80–110 °C) for several hours (4–8 hours).

- This method affords the target compound with yields reported around 59% to 88%, depending on reaction conditions and purification.

Reaction Conditions and Yields

Experimental Highlights and Analytical Data

- The condensation and reduction route provides a compact synthesis with high yield and purity, suitable for producing gram-scale quantities.

- The palladium-catalyzed cross-coupling method offers flexibility in substituent variation on the phenyl ring, allowing synthesis of analogues with different electronic properties.

- Purification typically involves silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes melting point determination, ^1H NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary of Research Findings

- The condensation of p-methoxyphenylglyoxal aldoxime with α-aminophenylpropiononitrile under TiCl4 catalysis followed by reduction of the N-oxide intermediate is an efficient route to this compound, yielding up to 89% in the final step.

- Palladium-catalyzed Suzuki coupling of 3-benzyl-5-bromo-2-aminopyrazine with 4-methoxyphenylboronic acid is a robust alternative, providing good yields and allowing structural diversification.

- Both methods are suitable for preparing the compound for further applications in bioluminescence research and organic functional materials.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce various amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been identified as a potential adenosine receptor antagonist , particularly targeting the A1 and A2A receptors. This antagonistic activity suggests its utility in treating conditions related to cardiovascular and central nervous system disorders. Studies indicate that compounds similar to 2-amino-3-benzyl-5-(4-methoxyphenyl)pyrazine can exhibit anticataleptic , cognitive enhancing , and analgesic actions .

Therapeutic Uses

Research highlights several therapeutic applications:

- Cardiovascular Disorders : The compound may help in managing myocardial ischemia and other cardiac conditions due to its vasodilatory properties .

- Neurological Disorders : Its potential as a cognitive enhancer could be beneficial in treating degenerative diseases like Alzheimer’s .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be useful in various inflammatory diseases .

Structural Variants

Various derivatives of this compound have been synthesized to optimize its pharmacological properties. For example, modifications at the 4-position of the phenyl group have been shown to significantly affect biological activity, with electron-donating or withdrawing groups altering potency against cancer cell lines .

Cancer Research

A study investigated the effects of various pyrazine derivatives, including those similar to this compound, on cancer cell viability. Compounds with specific substitutions demonstrated IC50 values below 5 µM against certain cancer cell lines, indicating strong anticancer potential .

Neuropharmacology

Research has also explored the neuropharmacological effects of pyrazine derivatives, suggesting that they can enhance cognitive function and reduce symptoms associated with neurodegenerative diseases. The dual action on adenosine receptors may play a crucial role in these effects .

Market Overview

The global market for this compound is expanding due to its diverse applications in pharmaceuticals and research. Reports indicate growing interest from both academic and industrial sectors, focusing on its synthesis, safety profiles, and therapeutic potentials across various medical fields .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

- CAS Registry Number : 40040-81-1

- Molecular Formula : C₁₈H₁₇N₃O

- Molecular Weight : 291.35 g/mol

- Synonyms: Coelenteramine methyl ether; 3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine .

Structural Features: The compound consists of a pyrazine core substituted with an amino group at position 2, a benzyl group at position 3, and a 4-methoxyphenyl group at position 3. The methoxy group enhances lipophilicity, while the benzyl moiety contributes to steric bulk, influencing its reactivity and biological interactions .

Applications: Primarily used in research, it serves as a precursor in synthesizing bioluminescent compounds like coelenterazine (Watasenia preluciferin) .

Comparison with Structurally Similar Pyrazine Derivatives

Antimicrobial Pyrazines

Insights :

Aroma-Active Pyrazines in Food Systems

Insights :

Antioxidant Pyrazines

Insights :

- Replacement of the hydroxyl group with methoxy in the target compound reduces antioxidant activity compared to CLM, highlighting the critical role of phenolic -OH in radical scavenging .

Actividad Biológica

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 293.35 g/mol. Its structure features a pyrazine ring substituted with an amino group, a benzyl group, and a methoxyphenyl moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies where it was tested against various bacterial strains, including both Gram-positive and Gram-negative organisms, the compound demonstrated effective inhibition.

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 14 | 6 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 | 15 | Cell cycle arrest at G0/G1 phase |

The mechanism involves interaction with cellular signaling pathways that regulate apoptosis and cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against a panel of pathogens using the agar-well diffusion method. The results showed that it was particularly effective against Staphylococcus aureus, with a notable zone of inhibition comparable to standard antibiotics .

- Cytotoxic Studies : Another investigation assessed the cytotoxic effects on various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in MCF7 cells, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules, which modulates enzyme activities and influences cellular signaling pathways. The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Q & A

Basic Synthesis and Purification

Q: What are the optimized synthetic routes for 2-amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, and how do reaction conditions influence yield? A: A validated method involves condensation of benzylamine derivatives with 4-methoxybenzaldehyde under reflux in ethanol, followed by cyclization with hydrazine hydrate. The reaction yield (36%) is sensitive to solvent polarity and temperature control, as polar aprotic solvents (e.g., DMF) improve intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, with NMR (¹H, 13C) confirming structure . Alternative routes using α,β-unsaturated ketones (e.g., ) may require base catalysis (K₂CO₃) for higher regioselectivity .

Structural Characterization

Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.34 (s, pyrazine C-H), 7.34–7.24 (m, benzyl aromatic protons), and 3.86 (s, methoxy group). 13C NMR confirms the pyrazine ring (δ 152.7) and methoxyphenyl linkage (δ 159.4). For crystallographic validation, SHELX software ( ) is recommended for refining single-crystal X-ray data, with attention to π-π stacking distances (~3.48 Å) observed in pyrazine derivatives .

Biological Activity Profiling

Q: How can researchers evaluate the antimycobacterial potential of this compound? A: Use in vitro assays against Mycobacterium tuberculosis H37Rv (MIC determination). reports pyrazine derivatives with MIC values as low as 1.56 µg/mL. Include cytotoxicity screening (e.g., HepG2 cell line) to exclude non-specific toxicity. Structural analogs (e.g., urea-functionalized pyrazines) show enhanced activity, suggesting derivatization at the 5-position improves target binding .

Advanced Structure-Activity Relationships (SAR)

Q: What strategies enhance bioactivity through structural modifications? A: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to improve membrane permeability. demonstrates that substituting the benzyl group with fluorophenyl moieties increases antimicrobial potency. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like carbonic anhydrase isoforms (hCA I/II), as seen in Mannich base analogs .

Methodological Contradictions

Q: Why do reported synthetic yields vary across studies, and how can reproducibility be improved? A: Discrepancies arise from divergent purification methods (e.g., column chromatography vs. recrystallization) and solvent choices. For instance, reports 36% yield using acetonitrile reflux, while achieves higher yields (32–40%) with K₂CO₃ in DMF. Standardize inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

Computational Modeling

Q: How can molecular dynamics (MD) simulations inform the design of derivatives? A: A 24-mode Hamiltonian model ( ) predicts vibrational coupling and excited-state behavior, critical for photophysical applications. For biological studies, density functional theory (DFT) optimizes geometry to calculate electrostatic potential maps, identifying reactive sites for functionalization (e.g., methoxyphenyl group for H-bonding) .

Functionalization Strategies

Q: What cross-coupling reactions are suitable for late-stage modifications? A: Iron-catalyzed Suzuki-Miyaura coupling () attaches arylboronic acids to the pyrazine core. For example, 2-(4-methoxyphenyl)pyrazine derivatives are synthesized with >70% yield using FeCl₃ as a catalyst. Alternatively, Ullmann coupling introduces heteroaryl groups (e.g., piperazine) for receptor-targeted analogs .

Analytical Challenges

Q: How can researchers resolve spectral overlaps in complex derivatives? A: Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, HSQC distinguishes methoxyphenyl (δ 55.6, 13C) from benzyl protons. High-resolution mass spectrometry (HRMS) confirms molecular formulas, as shown in (ESI-HRMS m/z 292.1452 [M+H]⁺) .

Stability and Storage

Q: What are the stability considerations for long-term storage? A: The compound is light-sensitive; store in amber vials at –20°C under inert gas. TGA analysis () indicates decomposition above 200°C, suggesting compatibility with standard lyophilization protocols. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the methoxy group .

Advanced Applications

Q: Can this compound serve as a ligand in supramolecular chemistry? A: Yes, its π-deficient pyrazine core binds Ag⁺ ions in coordination polymers (). For example, [Ag₄(pyrazine)₂] complexes exhibit luminescence tunable by guest encapsulation. Symmetry-adapted perturbation theory (SAPT) models predict host-guest binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.